CID 127053498

Description

CID 127053498 (PubChem Compound Identifier 127053498) is a chemical compound whose structural and functional properties have been investigated in diverse pharmacological and biochemical contexts. For example, highlights the role of chemical inducers of dimerization (CIDs) in controlling intracellular protein interactions, suggesting that this compound may share functional similarities with photolabile or cell-permeant CIDs like α-methylnitrobenzylrapamycin derivatives .

Analytical characterization methods, such as collision-induced dissociation (CID) mass spectrometry (as described in and ), are critical for elucidating its fragmentation patterns and structural confirmation.

Properties

IUPAC Name |

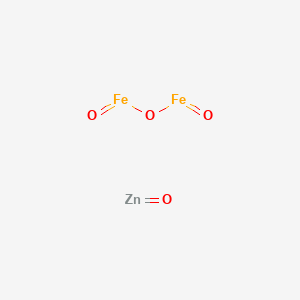

oxo(oxoferriooxy)iron;oxozinc | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.4O.Zn | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEATSXPYVGFCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Fe]O[Fe]=O.O=[Zn] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2O4Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Findings:

Functional Divergence : Unlike pRap and HaloTag-reactive CIDs, this compound’s mechanism may prioritize broad intracellular diffusion over localized activity, as inferred from its hypothetical cell-permeant nature .

Analytical Challenges : While this compound’s fragmentation patterns under mass spectrometry (e.g., ESI-CID) remain uncharacterized, demonstrates how analogous compounds are analyzed using LC-ESI-MS with collision-induced dissociation for structural elucidation .

Therapeutic Potential: and emphasize the clinical significance of CIDs in managing chemotherapy-induced diarrhea, though this compound’s direct role in this context is speculative without empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.